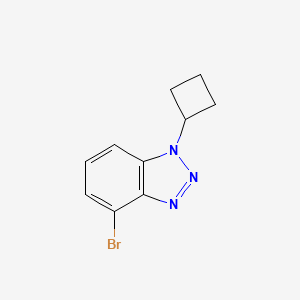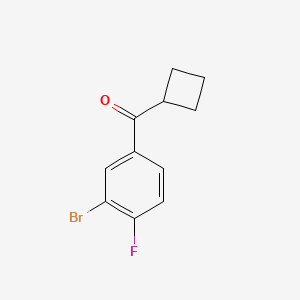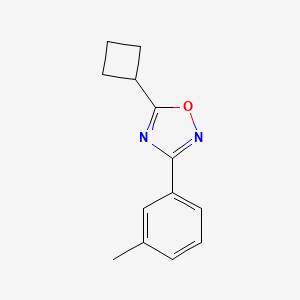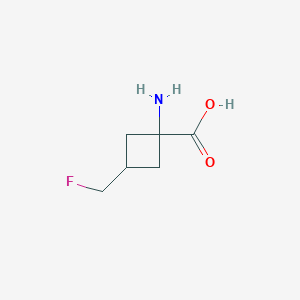![molecular formula C12H13N3 B12078556 [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine is an organic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl ring substituted with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution with Methyl Group: The methyl group is introduced at the 4-position of the pyrimidine ring using a methylating agent such as methyl iodide.
Formation of the Phenyl Ring: The phenyl ring is synthesized separately and then coupled with the pyrimidine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the phenyl ring is first functionalized with a formyl group, followed by reduction with an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to a desired biological effect. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
[4-(2-Methylpyrimidin-4-yl)oxy]phenylmethanamine: Similar structure with an oxygen atom linking the pyrimidine and phenyl rings.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyridine ring instead of a phenyl ring.
Imidazole Containing Compounds: Compounds with an imidazole ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine lies in its specific substitution pattern and the presence of both a pyrimidine and phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
[4-(4-methylpyrimidin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-6-7-14-12(15-9)11-4-2-10(8-13)3-5-11/h2-7H,8,13H2,1H3 |
Clave InChI |
GYOHSRQAENHVDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)

![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)

![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)




![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)


